molecular formula C₁₂H₁₈N₂O₂ B1142091 (R,R)-(+)-Pseudoephedrine glycinamide CAS No. 170115-98-7

(R,R)-(+)-Pseudoephedrine glycinamide

Cat. No. B1142091
M. Wt: 222.28
InChI Key:
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Description

Synthesis Analysis

The synthesis of (R,R)-(+)-Pseudoephedrine glycinamide can be approached through multiple methodologies. A notable method involves the diastereoselective alkylation of the imine derived from Myers (+)-pseudoephedrine glycinamide, allowing for the synthesis of (R)-α-amino acids under mild conditions (Guillena & Nájera, 2001). Another approach includes a one-step synthesis from Gly-OMe and pseudoephedrine, showcasing its versatility as a precursor (Myers, Yoon, & Gleason, 1995).

Scientific Research Applications

  • Asymmetric Synthesis of α-Amino Acids : (R,R)-(+)-Pseudoephedrine glycinamide is used for the diastereoselective alkylation of alkyl halides under phase transfer conditions, leading to the synthesis of (R)-α-amino acids. This process allows for the efficient and mild hydrolysis of the alkylated products (Guillena & Nájera, 2001).

  • Synthesis of Specific α-Amino Acids : Applications include the synthesis of l-allylglycine and N-Boc-l-allylglycine through alkylation reactions involving (R,R)-(+)-pseudoephedrine (Myers & Gleason, 2003).

  • One-Step Synthesis of Pseudoephedrine Glycinamide : Both enantiomers of pseudoephedrine glycinamide can be synthesized through either a standard two-step coupling process or a more economical one-step reaction, showcasing its versatility as a precursor for α-amino acid synthesis (Myers, Yoon, & Gleason, 1995).

  • Synthesis of Natural Antiproliferative Agents : This compound has been used in the enantioselective synthesis of quinocarcin, a natural antiproliferative agent. This involves condensation of optically active α-amino aldehyde intermediates derived from (R,R)-pseudoephedrine glycinamide (Kwon & Myers, 2005).

  • Methodology for Synthesizing d- and l-α-Amino Acids : It is a key component in a practical methodology to synthesize d- and l-α-amino acids, as well as N-protected α-amino acids and N-methyl-α-amino acids, showcasing its broad utility in organic synthesis (Myers, Gleason, Yoon, & Kung, 1997).

properties

IUPAC Name

2-amino-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9(14(2)11(15)8-13)12(16)10-6-4-3-5-7-10/h3-7,9,12,16H,8,13H2,1-2H3/t9-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASDPMXCBLHKCI-SKDRFNHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide

Citations

For This Compound
23
Citations
AG Myers, P Schnider, S Kwon… - The Journal of organic …, 1999 - ACS Publications
A modified procedure for the synthesis of highly enantiomerically enriched α-amino acids is described that involves the direct alkylation of pseudoephedrine glycinamide hydrate (1·H 2 …
Number of citations: 106 pubs.acs.org
S Kwon, AG Myers - Journal of the American Chemical Society, 2005 - ACS Publications
An enantioselective synthesis of the natural antiproliferative agent quinocarcin was achieved by the directed condensation of optically active α-amino aldehyde intermediates. …
Number of citations: 67 pubs.acs.org
D Berthelot - 2001 - search.proquest.com
This thesis describes the incorporation of heterocycles as part of an α-amino acid side-chain. Two methods were adopted. The first involved the alkylation of a pseudoephedrine …
Number of citations: 9 search.proquest.com
MR Walter, D Artner, C Stanetty - Journal of Labelled …, 2014 - Wiley Online Library
The phytosiderophore 2′‐deoxymugineic acid (DMA) is exuded via the root system by all grasses (including important crop plants like rice, wheat and barley) to mobilize Fe(III) from …
AG Myers, JL Gleason - Organic Syntheses, 2003 - Wiley Online Library
Asymmetric synthesis of α‐amino acids by the alkylation of pseudoephedrine glycinamide : L‐allylglycine and N‐Boc‐L‐allylglycine reactant: 60.0 g (0.363 mol, 1 equiv) of (R,R)‐(−)‐…
Number of citations: 0 onlinelibrary.wiley.com
C O'Reilly - 2011 - aran.library.nuigalway.ie
Chapters one and two of this thesis describe the synthesis of two novel glycosphingolipid derivatives. Glycosphingolipids are amphiphilic molecules consisting of a carbohydrate head …
Number of citations: 0 aran.library.nuigalway.ie
DP Galonić, EW Barr, CT Walsh, JM Bollinger Jr… - Nature chemical …, 2007 - nature.com
Enzymatic incorporation of a halogen atom is a common feature in the biosyntheses of more than 4,500 natural products 1 , 2 , 3 , 4 , 5 . Halogenation of unactivated carbon centers in …
Number of citations: 364 www.nature.com
S Kwon - 2005 - search.proquest.com
A concise, enantioselective synthesis of the natural antiproliferative agent (−)-quinocarcin (1) was achieved by the directed condensation of optically active α-amino aldehydes. …
Number of citations: 2 search.proquest.com
CA Dacko - 2009 - search.proquest.com
Palladium-catalyzed carbon monoxide-mediated reductive N-heteroannulation of o-nitrostyrenes has emerged as a very powerful method for constructing the corresponding indole core…
Number of citations: 3 search.proquest.com
W Ashraf - 2005 - search.proquest.com
Fumitremorgin C 9 is a pentacyclic tremorgenic mycotoxin isolated from Aspergillus fumigatus and has been found to act as a reversal agent towards multidrug resistance found in …
Number of citations: 0 search.proquest.com

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